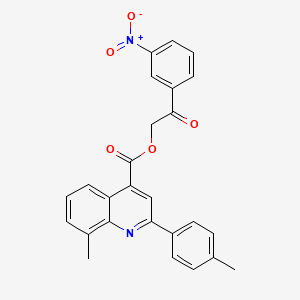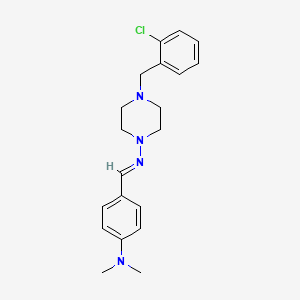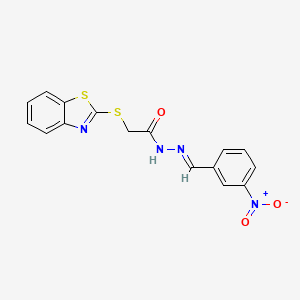![molecular formula C19H17ClN4O2 B11989391 3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis or catalytic methods may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting specific diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C19H17ClN4O2 |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-12(13-7-9-14(26-2)10-8-13)21-24-19(25)18-11-17(22-23-18)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
Clave InChI |
PNYGKNFLMQZBER-CIAFOILYSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989348.png)
![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)


![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)
![3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989388.png)


